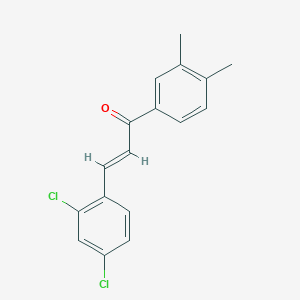![molecular formula C8H14N2O4 B6355187 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one CAS No. 1536799-96-8](/img/structure/B6355187.png)
4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one (4-HEMO) is a novel compound that has been developed in recent years as a potential therapeutic agent for a variety of medical conditions. 4-HEMO is an organic compound with a cyclic structure, consisting of a morpholine ring with a hydroxyl group attached to the nitrogen atom. It is a derivative of morpholine, an alkaloid found in plants and animals. 4-HEMO has been studied for its potential use in treating metabolic and neurological disorders, inflammation, and cancer.
Mécanisme D'action
The exact mechanism of action of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one is not yet fully understood. However, it is believed to work by modulating the activity of various enzymes and receptors. For example, 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to modulate the activity of the serotonin receptor 5-HT2A, which is involved in the regulation of mood, anxiety, and other cognitive processes.
Biochemical and Physiological Effects
4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one has been shown to have a variety of biochemical and physiological effects. In animal models, 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one has been shown to reduce inflammation and reduce the activity of certain enzymes involved in inflammation. It has also been shown to modulate the activity of various receptors, including serotonin, dopamine, and opioid receptors. In addition, 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one has been shown to have anti-cancer effects and to reduce the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a relatively low toxicity. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively short half-life, and it is not very soluble in water.
Orientations Futures
There are several potential future directions for the research and development of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one. One potential direction is to further investigate the biochemical and physiological effects of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one in animal models. In addition, further research could be conducted to investigate the potential therapeutic applications of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one, such as its use in treating metabolic and neurological disorders, inflammation, and cancer. Further research could also be conducted to investigate the mechanism of action of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one and to develop new methods for its synthesis. Finally, further research could be conducted to investigate the potential side effects of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one and to develop methods for its safe and effective use.
Méthodes De Synthèse
The synthesis of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one is a multi-step process starting with the conversion of morpholine to its nitrile form. This is followed by the addition of a hydroxyl group to the nitrogen atom of the nitrile, resulting in the formation of the 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one molecule. The final step involves the removal of the nitrile group, resulting in the desired product. The synthesis of 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one can be achieved in a variety of ways, including the use of chemical reagents such as sodium hydroxide, hydrochloric acid, and hydrogen peroxide.
Applications De Recherche Scientifique
4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one has been studied for its potential therapeutic applications in a variety of medical conditions. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, as well as being able to modulate the activity of various enzymes and receptors. In addition, 4- [N-(2-Hydroxyethyl)acetamide]morpholin-3-one has been studied for its potential use in treating metabolic and neurological disorders, inflammation, and cancer.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-2-(3-oxomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c11-3-1-9-7(12)5-10-2-4-14-6-8(10)13/h11H,1-6H2,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAWQIKHJLPXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1CC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[N-(2-Hydroxyethyl)acetamide]morpholin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride](/img/structure/B6355107.png)

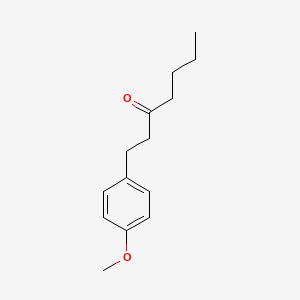

![tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6355146.png)
![3-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355147.png)
![4-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355148.png)
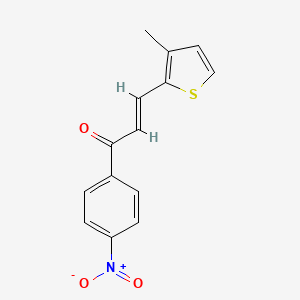
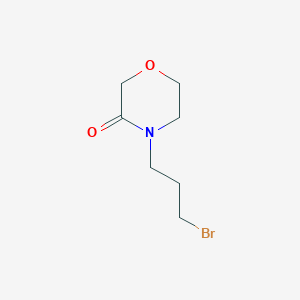
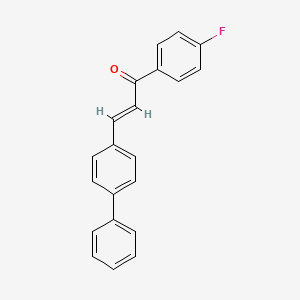

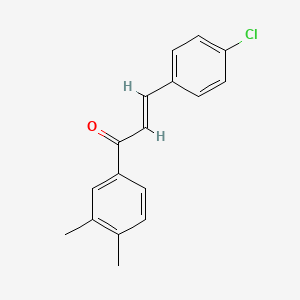
![(2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355212.png)
